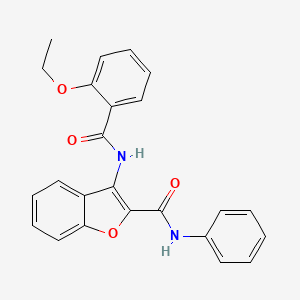

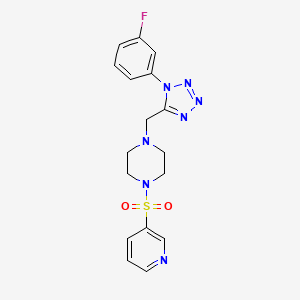

3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of ethenzamide (2-ethoxybenzamide), which is a common analgesic and anti-inflammatory drug used for the relief of fever, headaches, and other minor aches and pains . It’s also an ingredient in numerous cold medications and many prescription analgesics .

Synthesis Analysis

While specific synthesis information for “3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide” is not available, ethenzamide can be synthesized through various methods. For instance, one study found that 2-ethoxybenzamide significantly enhanced melanin synthesis in B16F1 melanoma cells .Applications De Recherche Scientifique

Hydrolytic Reactions

Research indicates that certain benzofuran derivatives undergo hydrolytic reactions in various mediums, leading to the formation of new compounds. For instance, ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate readily undergoes hydrolysis in acid, alkaline, or neutral medium, forming specific benzamide derivatives (Shemchuk et al., 2010).

Catalytic Oxidative Carbonylation

The oxidative carbonylation of 2-alkynylbenzamides, catalyzed by palladium iodide, leads to the formation of isoindolinone and isobenzofuranimine derivatives, showcasing the utility of these reactions in synthesizing complex organic molecules with potential pharmaceutical applications (Mancuso et al., 2014).

Synthesis of Heterocyclic Derivatives

Reactions involving ethyl 3-ethoxymethylene-2,4-dioxovalerate and 2-aminobenzamide analogs have been explored for the synthesis of pyrroloquinazoline and pyrrolobenzothiazoline derivatives, highlighting the chemical versatility of benzamides in synthesizing heterocyclic compounds (Kurihara et al., 1980).

Pharmaceutical Cocrystals

Studies on pharmaceutical cocrystals involving ethenzamide (a compound structurally related to benzamides) have been conducted to understand their structural, solubility, and dissolution properties. These cocrystals, formed with various coformers, have shown enhanced solubility and dissolution rates compared to the parent compound, offering insights into the potential pharmaceutical benefits of benzamide derivatives (Aitipamula et al., 2012).

Antimicrobial and Antioxidant Activities

Compounds isolated from endophytic Streptomyces, including benzamide derivatives, have been studied for their antimicrobial and antioxidant activities. These studies contribute to the understanding of the potential therapeutic applications of benzamide derivatives in treating infections and oxidative stress-related conditions (Yang et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

3-[(2-ethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-2-29-19-14-8-7-13-18(19)23(27)26-21-17-12-6-9-15-20(17)30-22(21)24(28)25-16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWQIXHQBVQRJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)

![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)

![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)

![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)

![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/no-structure.png)